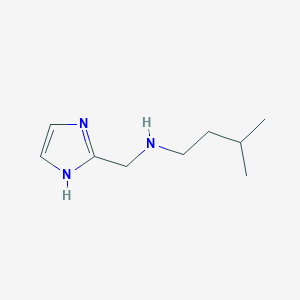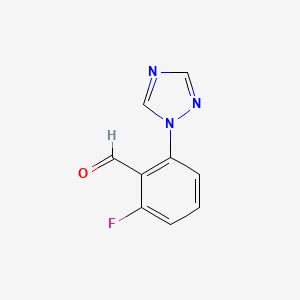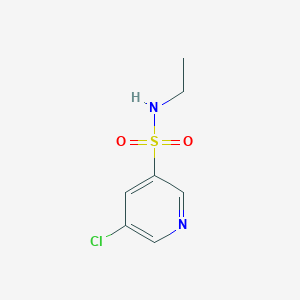
3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride typically involves the reaction of 4-ethoxyphenylacetylene with propargylamine under specific conditions. One common method is the A3 coupling reaction, which involves the use of aldehydes, amines, and alkynes in the presence of a catalyst . Industrial production methods may vary, but they often involve similar reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)prop-2-yn-1-amine hydrochloride can be compared with other similar compounds such as:
Propargylamine hydrochloride: Another compound with a similar structure and reactivity.
3-(4-Iodophenyl)prop-2-yn-1-amine hydrochloride: A related compound with an iodine substituent.
The uniqueness of this compound lies in its specific ethoxyphenyl group, which imparts distinct reactivity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-13-11-7-5-10(6-8-11)4-3-9-12;/h5-8H,2,9,12H2,1H3;1H |
InChI Key |
BMLFWTWLZSNOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13275704.png)

amine](/img/structure/B13275717.png)
![1-[3-(Methylsulfonyl)benzoyl]piperazine](/img/structure/B13275725.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13275732.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B13275741.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)

amine](/img/structure/B13275753.png)

![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)


